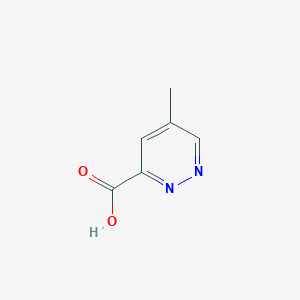
2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride
Overview
Description
2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1268022-67-8 . It has a molecular weight of 230.69 . The IUPAC name for this compound is 2-(2-methoxyethoxy)benzenecarboximidamide hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is 1S/C10H14N2O2.ClH/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is a powder at room temperature .Scientific Research Applications
Crystallography and Molecular Interactions
Research on related compounds, such as 4-methoxy-N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamide, has provided insights into the solid-state structure, showcasing strong intramolecular N-H...N hydrogen bonding and intermolecular hydrogen bonds that link molecules into various arrangements. This understanding is crucial for designing materials with specific properties (Boere et al., 2011).
Solvent Extraction Systems
The development of novel solvent extractants for selective recovery of palladium from spent automotive catalysts has been explored using derivatives of the compound. Such systems are designed for efficient palladium recovery, demonstrating the compound's potential in recycling valuable metals from secondary raw materials (Traeger et al., 2012).
Organogel Formation
Amphiphilic perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups have shown to form fluorescent gels, indicating the compound's utility in designing novel organogels. These gels have applications in creating materials with unique optical properties, demonstrating the compound's relevance in materials science (Wu et al., 2011).
Lithium-Ion Battery Safety
The use of related derivatives, such as 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), as redox shuttle additives in lithium-ion batteries for overcharge protection, highlights the compound's significance in improving battery safety. This application addresses critical issues in the energy storage sector, showcasing the compound's role in enhancing the reliability and safety of lithium-ion batteries (Leonet et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSENXHYXXORDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)
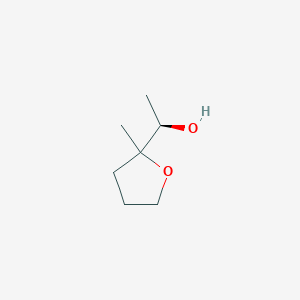


![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
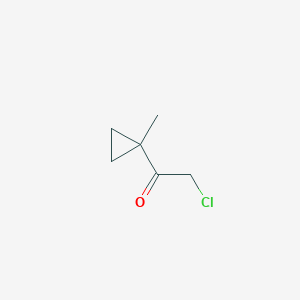
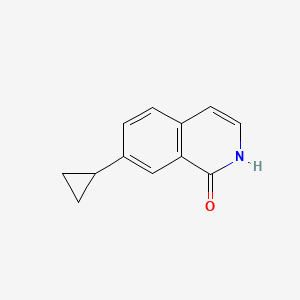
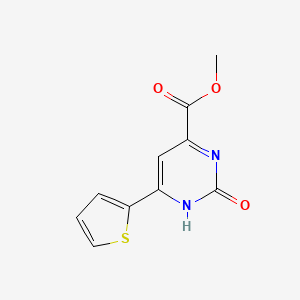
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)

